4-Methyl-5-nitropentan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

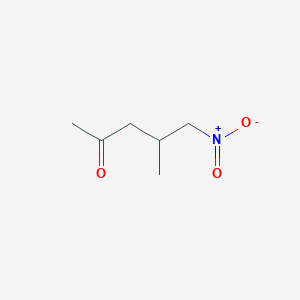

Structure

2D Structure

3D Structure

Properties

CAS No. |

13673-01-3 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4-methyl-5-nitropentan-2-one |

InChI |

InChI=1S/C6H11NO3/c1-5(3-6(2)8)4-7(9)10/h5H,3-4H2,1-2H3 |

InChI Key |

ICQRVYQCKBMGMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)C[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization of Nitro Ketones in Modern Organic Synthesis

The presence of the nitro group activates the molecule in several ways. It enhances the acidity of the α-protons (protons on the carbon atom adjacent to the nitro group), facilitating the formation of nitronate anions. researchgate.net These anions can act as carbon nucleophiles in various carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction and Michael additions. researchgate.netorganic-chemistry.org The Henry reaction, a base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone, is a fundamental transformation in organic synthesis. organic-chemistry.org Furthermore, the nitro group can be transformed into a variety of other functional groups, including amines and carbonyls (via the Nef reaction), which broadens their synthetic utility. uts.edu.auwikipedia.orgarkat-usa.org The Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, is a key transformation that has been widely used since its discovery. mdpi.comnih.gov

The synergistic reactivity conferred by the adjacent nitro and ketone functionalities in α-nitro ketones makes them particularly powerful synthetic tools. researchgate.net They can participate in a range of reactions, including cycloadditions, domino-Michael reactions, and various functionalization reactions, leading to the synthesis of diverse organic frameworks like isoxazoles, pyrazoles, and dihydrofurans. researchgate.net

Structural Characteristics and Chemical Significance of 4 Methyl 5 Nitropentan 2 One and Its Analogues

Structural Features: 4-Methyl-5-nitropentan-2-one possesses a five-carbon pentanone backbone. A methyl group is located at the fourth carbon position, and a nitro group is attached to the fifth carbon. The ketone functional group is at the second carbon position. This arrangement places the nitro group in a γ-position relative to the carbonyl group, classifying it as a γ-nitro ketone.

The structural characteristics of this compound and its analogues are pivotal to their chemical reactivity. The presence of the nitro group, a strong electron-withdrawing group, influences the electron density across the molecule. The ketone group provides a site for nucleophilic attack. The spatial arrangement of these functional groups and the alkyl substituents dictates the stereochemical outcomes of reactions. For instance, in the asymmetric addition of butan-2-one to trans-β-nitrostyrene, the resulting product, 3-methyl-4-phenyl-5-nitro-2-pentan-2-one, exhibits specific diastereoselectivity. izsum.it

Chemical Significance: The chemical significance of this compound and its analogues lies in their potential as precursors to valuable organic molecules. For example, γ-nitro ketones can be used in the synthesis of β-substituted γ-amino carboxylic acids. One notable application is in the synthesis of (S)-pregabalin, a pharmaceutical agent, where a derivative of 4-methyl-1-nitropent-1-ene is a key intermediate. google.com The reduction of the nitro group to an amine is a common transformation that leads to the formation of amino alcohols and other nitrogen-containing compounds. arkat-usa.org

The reactivity of nitropentanone analogues has been explored in various synthetic contexts. For example, 5-nitropentan-2-one has been used in the synthesis of the antimalarial drug tafenoquine. semanticscholar.org Furthermore, studies on compounds like 4-phenyl-5-nitropentan-2-one and its derivatives have provided insights into the stereoselectivity of organocatalytic Michael additions. rsc.org

Below is a data table summarizing key structural and physicochemical properties of this compound and a related analogue.

| Property | This compound | 5-Nitropentan-2-one |

| Molecular Formula | C₆H₁₁NO₃ | C₅H₉NO₃ |

| Molecular Weight | 145.16 g/mol | 131.13 g/mol |

| IUPAC Name | This compound | 5-Nitropentan-2-one |

| CAS Number | 61960-86-9 | 33145-66-3 |

Overview of Research Trajectories and Academic Objectives for Nitropentanone Compounds

Established Synthetic Routes to Alpha-Methyl-Beta-Nitropentanones

The construction of α-methyl-β-nitropentanone frameworks is predominantly achieved through carbon-carbon bond-forming reactions, with the Michael addition being a cornerstone methodology.

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael addition, or 1,4-conjugate addition, of a nitroalkane to an α,β-unsaturated ketone is a fundamental and widely employed method for the synthesis of γ-nitro ketones. sctunisie.org This reaction is advantageous due to its high efficiency in forming carbon-carbon bonds under relatively mild conditions. chemrevlett.comsctunisie.org

The scope of the Michael addition of nitromethane (B149229) to α,β-unsaturated ketones is broad, encompassing a variety of substrates. The reaction generally requires a basic catalyst to deprotonate the nitromethane, forming a nucleophilic nitronate anion that then attacks the β-carbon of the unsaturated ketone. sctunisie.orgresearchgate.net

Commonly used bases include alkali metal hydroxides (e.g., NaOH), alkoxides (e.g., sodium ethoxide, sodium methoxide), and potassium carbonate. sctunisie.orgcnr.it The choice of solvent can influence the reaction's efficiency, with polar solvents like methanol, ethanol, and water often being employed. sctunisie.orgresearchgate.net In some cases, phase-transfer catalysts, such as tetrabutylammonium (B224687) chloride, are used to facilitate the reaction in biphasic systems, which can lead to increased yields. sctunisie.orgcnr.it

The reaction can be performed with a wide range of α,β-unsaturated ketones, including acyclic and cyclic enones. acs.orgnih.gov For instance, the addition of nitromethane to chalcones and other enones has been extensively studied. rsc.orgoup.com

Table 1: Conditions for Michael Addition of Nitromethane to α,β-Unsaturated Ketones

| Catalyst | Solvent | Temperature | Yield | Reference |

| NaOH (0.025M) | Water | Room Temperature | Varies | sctunisie.org |

| EtO⁻/EtOH | Ethanol | Room Temperature | Varies | sctunisie.org |

| MeO⁻/MeOH | Methanol | Room Temperature | Varies | sctunisie.org |

| K₂CO₃/TEBA | Nitromethane | Room Temperature | 89% | cnr.it |

| Arginine/Lysine | Water | Not specified | Good to excellent | koreascience.kr |

This table is for illustrative purposes and specific yields are highly dependent on the specific reactants used.

The outcome of the Michael addition is significantly influenced by both steric and electronic factors of the reactants.

Steric Effects: The steric hindrance around the β-carbon of the α,β-unsaturated ketone and the α-carbon of the nitroalkane can affect the reaction rate and, in some cases, the stereoselectivity of the addition. For instance, α,β-unsaturated ketones with bulky substituents at the α' or β positions may require longer reaction times or more forcing conditions to achieve good yields. acs.org The steric bulk of the nitroalkane can also play a role; for example, the addition of nitroethane or nitropropane can sometimes lead to different product distributions compared to nitromethane due to increased steric demand. sctunisie.org

Electronic Effects: The electronic properties of the substituents on the α,β-unsaturated ketone have a pronounced effect on its reactivity. Electron-withdrawing groups on the enone enhance its electrophilicity, making it more susceptible to nucleophilic attack by the nitronate anion, thus accelerating the reaction. chemrxiv.org Conversely, electron-donating groups on the enone decrease its reactivity. chemrxiv.org However, the interplay of electronic effects can sometimes be unpredictable, with both strongly electron-withdrawing and electron-donating groups on the aromatic ring of chalcones occasionally leading to decreased reactivity. mdpi.com

Alternative Chemical Transformations Leading to Nitropentanone Scaffolds

While the Michael addition is the most direct route, other transformations can lead to nitropentanone scaffolds. One such method involves the oxidation of a corresponding nitroalcohol. For example, 4-methyl-1-nitropentan-2-ol can be oxidized to 4-methyl-1-nitropentan-2-one using reagents like the Jones reagent (CrO₃/H₂SO₄). vulcanchem.com Additionally, more complex, multi-step synthetic sequences can be designed to construct these scaffolds, often involving the strategic introduction of the nitro and ketone functionalities at different stages of the synthesis. conicet.gov.arnih.govmdpi.com

Asymmetric Synthesis of Chiral 4-Methyl-5-nitropentan-2-one Stereoisomers

The synthesis of specific stereoisomers of this compound is of great interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. Asymmetric synthesis aims to control the formation of these stereoisomers.

Organocatalytic Approaches to Enantioselective Michael Additions

In recent years, organocatalysis has emerged as a powerful tool for achieving enantioselective Michael additions. acs.orgnih.govscispace.com Chiral organocatalysts, which are small organic molecules, can activate the reactants and control the stereochemical outcome of the reaction. acs.orgnih.gov

A variety of chiral organocatalysts have been developed for the asymmetric Michael addition of nitroalkanes to enones. These include chiral amines, thioureas, and prolinol derivatives. chemrxiv.orgnih.govnih.gov These catalysts often work through a dual-activation mechanism, where one part of the catalyst activates the enone (e.g., through iminium ion formation) and another part interacts with the nitroalkane, guiding the nucleophilic attack to a specific face of the enone. nih.gov

For example, chiral diamines derived from amino acids have been shown to catalyze the asymmetric Michael addition of nitromethane to cyclic and acyclic enones with excellent enantioselectivity. acs.orgnih.gov Similarly, chiral thiourea (B124793) catalysts have been successfully employed, promoting the reaction with high enantioselectivities for aryl/vinyl ketones. nih.gov The use of high pressure has also been shown to be beneficial in some organocatalytic asymmetric Michael additions, particularly for sterically demanding substrates. oup.comnih.gov

Table 2: Examples of Organocatalysts for Asymmetric Michael Addition of Nitromethane to Enones

| Catalyst Type | Example Catalyst | Enantiomeric Excess (ee) | Reference |

| Chiral Diamine | tert-Leucine-derived diamine | Up to 99% | acs.orgnih.gov |

| Chiral Thiourea | L-Valine-derived thiourea | High for aryl/vinyl ketones | nih.gov |

| Chiral Alkaloids | Quinidine | Up to 50% | oup.com |

| Prolinol Derivatives | (S)-Diphenylprolinol silyl (B83357) ether | Excellent | encyclopedia.pub |

The enantiomeric excess is highly dependent on the specific substrates and reaction conditions.

Chiral Thiourea-Mediated Catalysis

Chiral thiourea derivatives have emerged as powerful bifunctional organocatalysts for a range of asymmetric reactions. These catalysts possess both a basic amine group and a hydrogen-bonding thiourea moiety, allowing them to simultaneously activate both the nucleophile and the electrophile. This dual activation is crucial for achieving high levels of stereocontrol.

In the context of synthesizing nitro compounds, chiral thioureas have been effectively used in aza-Henry (nitro-Mannich) reactions. For instance, novel chiral thioureas derived from hydroquinine (B45883) have been shown to catalyze the reaction between isatin-derived ketimines and long-chain nitroalkanes with high enantioselectivity (78–99% ee) and excellent diastereoselectivity (up to 99:1 dr). acs.org This represents a significant advancement, as achieving high diastereoselectivity with long-chain nitroalkanes has been a challenge in metal-free catalytic systems. acs.org The success of these catalysts is attributed to the presence of multiple hydrogen-bond donors which enhance the rigidity of the transition state. acs.org

Similarly, bifunctional organocatalysts derived from D-isomannide and L-isoidide, which are side-products of the starch industry, have been investigated for the asymmetric Michael addition of acetone (B3395972) to trans-β-nitrostyrenes. researchgate.net While these catalysts provided moderate enantioselectivities, the study highlighted the potential of simple chiral primary diamines as catalysts for such reactions. researchgate.net The mechanism is believed to involve the thiourea group activating the nitroalkene through hydrogen bonding, while the amine group deprotonates the nucleophile to form a reactive enolate. unimi.it

Table 1: Performance of Chiral Thiourea Catalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Hydroquinine-derived thiourea | Aza-Henry | Isatin-derived ketimines, long-chain nitroalkanes | 78-99% | up to 99:1 | acs.org |

Proline and Cinchona Alkaloid Derivative Catalysis

L-proline and its derivatives are among the most widely used organocatalysts. They operate through an enamine-based mechanism, where the secondary amine of proline reacts with a carbonyl compound to form a chiral enamine, which then acts as the nucleophile. (S)-proline has been successfully used to catalyze the addition of butan-2-one to trans-β-nitrostyrene, leading to the formation of 3-methyl-4-phenyl-5-nitro-2-pentan-2-one with a diastereomeric excess of over 90%. izsum.it

Cinchona alkaloids, a class of naturally occurring compounds, and their derivatives are also highly effective catalysts in asymmetric synthesis. dovepress.comsioc-journal.cn Their rigid framework and multiple stereocenters make them excellent chiral scaffolds. Modified cinchona alkaloids, particularly those with functionalities at the C9 position, have been employed in a variety of addition reactions. dovepress.com For example, a Cinchona alkaloid-derived thiourea catalyst has been used in the Mannich-type reaction of imines with malonate esters to produce β-amino esters with high yields and enantioselectivities (up to >99% ee). mdpi.com In some cases, the combination of a Cinchona alkaloid with another catalyst, such as an amino acid, can lead to a highly effective self-assembled system for Michael addition reactions. thieme-connect.de

Table 2: Proline and Cinchona Alkaloid Catalyzed Asymmetric Reactions

| Catalyst | Reaction Type | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| (S)-Proline | Michael Addition | Butan-2-one, trans-β-nitrostyrene | >90% de | izsum.it |

Homoboroproline Catalysis for Asymmetric Conjugate Additions

The asymmetric conjugate addition of nucleophiles to nitroalkenes is a fundamental carbon-carbon bond-forming reaction, and various catalytic systems have been developed to control its stereochemical outcome. mdpi.comrsc.org Copper-catalyzed asymmetric conjugate addition has proven to be a powerful method, particularly for the synthesis of complex chiral molecules. beilstein-journals.org While not directly involving homoboroproline, the principles of using chiral ligands to control the stereoselectivity of metal-catalyzed reactions are relevant. For instance, copper-based catalysts in combination with chiral ligands have been used for the addition of organometallic reagents to extended Michael acceptors, allowing for the sequential generation of multiple stereogenic centers. beilstein-journals.org

Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β,β-disubstituted α,β-unsaturated carbonyl compounds offers another strategy for constructing enantioenriched quaternary centers. orgsyn.org The use of organoboron nucleophiles is advantageous due to their stability and functional group tolerance. wiley-vch.de

Diastereoselective Synthesis and Control in Multicomponent Reactions

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for building molecular complexity. The diastereoselective synthesis of 4-methyl-substituted 5-nitro-1,4-dihydropyridines has been achieved through a multicomponent reaction involving 2-nitroacetophenone or nitroacetone, acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium (B1175870) acetate. mdpi.com This approach provides access to previously inaccessible substituted 5(3)-nitropyridines. mdpi.com

Domino reactions, a type of multicomponent reaction where subsequent transformations occur without the need for additional reagents or catalysts, are also powerful tools for diastereoselective synthesis. For example, a Michael-Aldol domino methodology using 4-substituted 5-nitropentan-2-ones as chiral building blocks has been employed to synthesize spiro-pyrazolone derivatives with high levels of diastereo- and enantioselectivity. unimi.it The stereochemical outcome of these reactions can often be rationalized by considering the formation of specific transition states, such as the chair-like transition states in intramolecular Prins cyclizations, which lead to high stereoselectivities due to the equatorial disposition of substituents. mdpi.com One-pot diastereoselective syntheses of thiazolidine-ring fused systems from L-cysteine or D-penicillamine and succindialdehyde have also been reported, where the stereoselectivity is attributed to thermodynamic control. scielo.br

Advanced Strategies for Chiral Resolution of Racemic Nitropentanone Mixtures

When asymmetric synthesis is not feasible or provides low enantiomeric excess, the resolution of a racemic mixture into its individual enantiomers is necessary. wikipedia.orglibretexts.orglibretexts.org Chiral resolution is a process for the separation of racemic compounds. wikipedia.org

A common method for chiral resolution is the conversion of the racemic mixture into a pair of diastereomers by reaction with a chiral resolving agent. wikipedia.orgorgosolver.com These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For example, racemic mixtures of 4-nitropropranolol and 7-nitropropranolol have been successfully resolved using a Kromasil 5-Amycoat column. nih.gov The "Inverted Chirality Columns Approach (ICCA)" is a specific HPLC-based method that uses two columns with enantiomeric chiral stationary phases to determine the enantiomeric ratio and elution order in an asymmetric synthesis without the need for pure enantiomeric standards. izsum.it This approach was successfully applied to monitor the (S)-proline catalyzed synthesis of 3-methyl-4-phenyl-5-nitro-2-pentan-2-one. izsum.it

Mechanistic Investigations of Michael Addition Reactions Involving Nitropentanones

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Nitropentanones, such as this compound, are common products of Michael additions where a nitroalkane anion adds to an unsaturated ketone. The mechanisms of these reactions are complex and have been the subject of detailed investigation.

Role of Zwitterionic Intermediates in Reaction Pathway Determination

In many proposed mechanisms for Michael-type additions, zwitterionic intermediates play a crucial role. For instance, in the amine-catalyzed Michael addition of aldehydes to nitro-olefins, the reaction proceeds through the formation of intermediate zwitterionic species. Current time information in Bangalore, IN. These intermediates are formed when the nucleophile attacks the electrophilic alkene. Current time information in Bangalore, IN. However, these zwitterionic species are often transient and can be in equilibrium with other intermediates, such as cyclobutanes, before hydrolysis yields the final product. Current time information in Bangalore, IN.

Elucidation of Rate-Limiting Steps and Transition States

Identifying the rate-limiting step is crucial for understanding and optimizing a chemical reaction. In Michael additions, this step can vary depending on the specific reactants and catalysts involved.

Key findings on rate-limiting steps in Michael-type additions include:

Nucleophile Addition vs. Proton Transfer : For thia-Michael reactions, the rate-limiting step differs based on the nucleophile's character. The addition of alkyl thiols is often rate-limited by the proton exchange step, whereas reactions with mercaptopropionates are limited by the initial thiolate addition step.

Catalyst Acylation : In some organocatalyzed Michael additions of malonates to α,β-unsaturated esters, density functional theory (DFT) calculations have indicated that the N-acylation of the catalyst is the rate-limiting step. acs.org

Product Decomplexation : Recent studies have proposed that in certain thiol-Michael additions, a previously unconsidered "product decomplexation" step, where the product physically dissociates from other reactants, can be rate-limiting.

The transition states of these reactions are high-energy structures that dictate the stereochemical outcome. For example, in asymmetric Michael additions, the catalyst and substrates form a rigid transition state that favors the formation of one enantiomer over the other.

Subsequent Chemical Transformations and Functional Group Interconversions of Nitropentanone Derivatives

The synthetic utility of this compound is greatly enhanced by the ability to selectively transform its two primary functional groups: the nitro group and the carbonyl group.

Conversion of Nitro Functionality to Other Useful Groups

The nitro group is a versatile functional handle that can be converted into several other important groups, significantly broadening the synthetic possibilities.

| Transformation | Reagents & Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Nef Reaction | 1. Base (e.g., NaOH) to form nitronate salt 2. Acid hydrolysis (e.g., H₂SO₄) | Carbonyl (Ketone/Aldehyde) | thieme-connect.dewikipedia.orgchemistry-reaction.comarkat-usa.org |

| Reduction to Amine | Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni); or Metal/Acid (Fe/H⁺, Sn/H⁺, Zn/H⁺) | Primary Amine (-NH₂) | vulcanchem.comwikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com |

| Reduction to Hydroxylamine | Zinc dust and ammonium chloride; or Diborane | Hydroxylamine (-NHOH) | wikipedia.org |

| Reduction to Oxime | Metal salts like Tin(II) chloride (SnCl₂) or Chromium(II) chloride (CrCl₂) | Oxime (=NOH) | wikipedia.org |

| Silyl Nitronate Formation | Base (e.g., DBU) and Chlorotrimethylsilane (TMSCl) | Silyl Nitronate (aci-nitro derivative) | thieme-connect.de |

The Nef reaction is a classical and powerful method for converting a secondary nitro group, like the one in a 4-substituted-5-nitropentan-2-one, into a ketone. thieme-connect.dewikipedia.org This transformation proceeds by forming a nitronate salt with a base, which is then hydrolyzed with strong acid to yield the carbonyl compound and nitrous oxide. chemistry-reaction.com

Reduction of the nitro group to a primary amine is another fundamental transformation. masterorganicchemistry.com This is commonly achieved through catalytic hydrogenation or by using dissolving metals in acid. wikipedia.orgcommonorganicchemistry.com For instance, catalytic hydrogenation using H₂ over a Palladium-on-carbon (Pd/C) catalyst can reduce the nitro group to yield 4-methyl-2-aminopentanol (after reduction of the ketone as well). vulcanchem.com Milder or more specific conditions can achieve other reduction levels, such as hydroxylamines or oximes. wikipedia.org

Exploration of Carbonyl Group Reactivity and Functionalization

The ketone functionality in this compound is an electrophilic center that undergoes a wide array of characteristic carbonyl reactions.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles. A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP) to form a highly crystalline 2,4-dinitrophenylhydrazone, which serves as a qualitative test for aldehydes and ketones.

Reactions at the α-Carbon: The presence of the carbonyl group increases the acidity of the α-hydrogens (the hydrogens on the carbons adjacent to the C=O group). This allows for deprotonation to form an enolate, which can then act as a nucleophile in reactions like the aldol (B89426) condensation.

Reduction: The carbonyl group can be reduced to a secondary alcohol. For example, the oxidation of 4-methyl-1-nitropentan-2-ol with a Jones reagent yields 4-methyl-1-nitropentan-2-one, indicating the reverse reaction (reduction) is also feasible. vulcanchem.com

Enamine Formation: Reaction with a secondary amine can lead to the formation of an enamine, which is a useful intermediate for further C-C bond-forming reactions.

Utility as Key Intermediates and Building Blocks in Complex Molecule Synthesis

The dual functionality of nitropentanones makes them exceptionally useful building blocks for constructing complex molecular skeletons, particularly in domino reactions where multiple bonds are formed in a single sequence.

A significant application is the use of 4-substituted 5-nitropentan-2-ones as chiral building blocks for the stereocontrolled synthesis of complex heterocyclic structures. unimi.itacs.org In one notable example, these nitropentanones were used in a Michael-Aldol domino reaction to produce spiro-pyrazolone scaffolds containing five contiguous stereogenic centers with high levels of diastereo- and enantioselectivity. unimi.it The development of organocatalysis has significantly increased the methodologies for creating such spirocycles, which are important motifs in many natural products and pharmaceuticals. rsc.orgmdpi.comresearchgate.netnih.govsciensage.info

Furthermore, the products derived from nitropentanones are valuable. The combination of a Michael addition followed by a Nef reaction on the resulting nitro adduct provides a powerful two-step sequence to synthesize 1,4-dicarbonyl compounds, which are themselves versatile precursors for cyclic systems like cyclopentenones. arkat-usa.org The ability to sequentially or selectively manipulate the nitro and ketone functionalities allows for intricate synthetic strategies, cementing the role of this compound and its analogs as key intermediates in modern organic synthesis. researchgate.net

Synthesis of Spirocyclic Systems

The class of 4-substituted-5-nitropentan-2-ones, which includes the titular compound, serves as a valuable chiral building block for the synthesis of spirocyclic systems. Research has demonstrated their utility in domino reactions to create intricate spiro compounds, which are bicyclic organic compounds connected by a single shared atom. Current time information in Bangalore, IN.unimi.it

One notable application is in the synthesis of spiro-pyrazolone scaffolds containing five contiguous stereogenic centers. In a methodology developed by Zhou and coworkers, 4-substituted-5-nitropentan-2-ones are reacted in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Current time information in Bangalore, IN.unimi.it This reaction proceeds through a Michael-Aldol domino sequence, affording the spiro-pyrazolone derivatives with high levels of diastereoselectivity and enantioselectivity. The reaction has been shown to be scalable without a significant loss in yield or stereochemical control. Current time information in Bangalore, IN.unimi.it

Table 1: Key Features of Spiro-Pyrazolone Synthesis

| Feature | Description | Reference |

|---|---|---|

| Starting Material | 4-substituted 5-nitropentan-2-ones | Current time information in Bangalore, IN.unimi.it |

| Reaction Type | Michael-Aldol Domino Reaction | Current time information in Bangalore, IN.unimi.it |

| Catalyst/Reagent | DBU | Current time information in Bangalore, IN.unimi.it |

| Product | Spiro-pyrazolone derivatives | Current time information in Bangalore, IN.unimi.it |

| Stereoselectivity | High diastereo- and enantioselectivity | Current time information in Bangalore, IN.unimi.it |

Construction of Fused-Ring and Polycyclic Structures

The γ-nitroketone functionality of this compound is a key precursor for the construction of fused-ring and polycyclic nitrogen heterocycles through reductive cyclization. csic.es This versatile method involves the reduction of the nitro group, which then undergoes an intramolecular cyclization with the ketone. The choice of reducing agent and reaction conditions can direct the synthesis towards various five-membered nitrogen heterocycles, such as pyrrolidines, 1-pyrrolines, and cyclic nitrones. csic.es

This fundamental transformation is a powerful tool for building more complex molecular frameworks. For instance, the reductive cyclization of a γ-nitroketone containing an indole (B1671886) substituent has been used to synthesize an indol-7-yl-substituted 1-pyrroline (B1209420) 1-oxide, which is a fused bicyclic system. grafiati.com

Furthermore, the principles of intramolecular cyclization of derivatives can be extended to create bridged polycyclic systems. A notable example involves a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety, which successfully yields a hexahydro-2,6-methano-1-benzazocine ring system. acs.org While the starting materials in these specific examples are not this compound itself, they establish the synthetic potential of the γ-nitroketone moiety for creating fused and polycyclic structures. grafiati.comacs.org The process generally involves the initial formation of a cyclic amine or nitrone, which can be part of a larger, more complex scaffold. csic.es

Table 2: Reductive Cyclization of γ-Nitrocarbonyl Compounds

| Reducing System | Starting Material | Primary Product Type | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney-Ni) | γ-Nitroketones | Pyrrolidines, 1-Pyrrolines | csic.es |

| Zn/Brønsted Acid | γ-Nitroketones | Cyclic Nitrones, Pyrrolidines | csic.es |

| Fe/Brønsted Acid | γ-Nitroketones | Pyrrolidines, Pyrrolidin-2-ones | csic.es |

Development of Ferrocene-Containing Derivatives and Other Specialty Chemicals

The reactivity of the core structure of this compound can be harnessed to create specialty chemicals, including organometallic derivatives. A significant example is the synthesis of ferrocene-containing adducts.

A simple and effective protocol has been developed for the chemoselective synthesis of multifunctional ferrocene-containing derivatives through the cross Rauhut–Currier reaction. This reaction involves the coupling of 1-ferrocenyl-2-nitroethene with vinyl ketones. A key intermediate in these syntheses is 4-ferrocenyl-3-methylene-5-nitropentan-2-one, a close structural analog of the title compound. This ferrocene (B1249389) derivative is obtained in moderate to high yields and serves as a versatile building block for further synthetic transformations.

The reaction is typically catalyzed by a nucleophile, such as triphenylphosphine. The ferrocenyl group plays a crucial role in the reaction's outcome, influencing chemoselectivity and stabilizing key intermediates, which helps to prevent polymerization. The resulting multifunctional ferrocene derivatives are valuable in materials science and as precursors for other complex molecules.

Radical Reaction Studies on Alpha-Carbonylnitroalkane Structures

The radical chemistry of α-carbonylnitroalkanes, for which 3-nitropentan-2-one serves as an archetype, has been investigated through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net These studies reveal that upon reaction with various carbon-, silicon-, germanium-, and tin-centered radicals, there is a selective addition to the nitro group. This leads to the formation of detectable oxynitroxide radicals. researchgate.net

In the case of carbonyl-containing substrates like this compound, subsequent α-photocleavage can lead to the detection of alkyl acyl nitroxides. The primary oxynitroxide radicals typically decay through a first-order kinetic process involving the fragmentation of the carbon-nitrogen bond, a reaction known as denitration. researchgate.net The activation parameters for this fragmentation are notably independent of the presence of the adjacent carbonyl group. researchgate.net

Furthermore, the treatment of aliphatic nitro compounds with reagents like tributyltin hydride can induce radical chain processes that lead to the replacement of the nitro group with a hydrogen atom. researchgate.net This selective denitration is useful for removing nitro groups from polyfunctional compounds. The radical intermediates generated during this process can also be trapped for use in subsequent carbon-carbon bond-forming reactions. researchgate.net Additionally, some reaction pathways may involve the homolytic cleavage of a protonated N-O bond, leading to cationic diradical intermediates that can follow different competitive pathways. acs.org

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Stereochemical Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. longdom.org For a compound with multiple chiral centers like 4-Methyl-5-nitropentan-2-one, NMR provides invaluable information about the connectivity of atoms and the relative stereochemistry of the molecule.

In the case of related nitroalkanes, 1H-NMR and 13C-NMR have been used to identify the chemical environment of each proton and carbon atom. rsc.org For instance, in 4-(4-methoxyphenyl)-5-nitropentan-2-one, the proton NMR spectrum shows distinct signals for the aromatic protons, the methine proton, the methylene (B1212753) protons adjacent to the nitro group, and the methyl protons. rsc.org Similarly, the 13C-NMR spectrum provides characteristic chemical shifts for the carbonyl carbon, aromatic carbons, and the aliphatic chain carbons. rsc.org

Two-Dimensional NMR Techniques for Proton-Carbon Correlations and Spatial Arrangements

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for unambiguously assigning the complex NMR spectra of molecules like this compound. COSY experiments establish correlations between protons that are coupled to each other, helping to trace the proton connectivity throughout the carbon skeleton. longdom.org HSQC, on the other hand, correlates each proton with its directly attached carbon atom, providing a clear map of the C-H framework.

For complex stereochemical assignments, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. This technique detects through-space interactions between protons that are in close proximity, offering insights into the spatial arrangement of different parts of the molecule and thus helping to determine the relative stereochemistry of the chiral centers. longdom.org

Isotopic Labeling Strategies for Mechanistic Insights

Isotopic labeling is a powerful tool for tracing the fate of atoms through a chemical reaction, providing deep mechanistic insights. beilstein-journals.orgsigmaaldrich.com In the context of the synthesis of this compound, which can be formed through a Michael addition reaction, isotopic labeling can be used to elucidate the reaction mechanism. For example, by using a deuterated or 13C-labeled starting material, one can follow the incorporation of the label into the final product, confirming the proposed reaction pathway. beilstein-journals.org

While direct isotopic labeling studies on this compound are not extensively documented in the provided search results, the principles of this technique are widely applicable. For instance, in the biosynthesis of other natural products, feeding experiments with isotopically labeled precursors have been crucial in unraveling complex biosynthetic pathways. beilstein-journals.org Similarly, using isotopically enriched reagents like [methyl-3H]methyl iodide allows for the introduction of a radioactive label, which can be traced to understand reaction mechanisms and kinetics. google.com

Chiral Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for separating enantiomers and diastereomers and determining their respective excesses. americanpharmaceuticalreview.com This technique is crucial for assessing the stereochemical outcome of asymmetric syntheses of this compound and related compounds.

Method Development and Optimization for Specific Enantiomers

The development of a successful chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the stereoisomers. chromatographyonline.comsigmaaldrich.com For compounds related to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. americanpharmaceuticalreview.com

In a study on the asymmetric synthesis of a related compound, 3-methyl-4-phenyl-5-nitro-2-pentan-2-one, (R,R)- and (S,S)-Whelk-O1 CSPs were used. izsum.itresearchgate.net The separation was optimized under reversed-phase conditions with a water/acetonitrile eluent. izsum.itresearchgate.net The method was able to resolve the enantiomers, allowing for the determination of the enantiomeric ratio. izsum.itresearchgate.net Similarly, for other nitroalkanes, columns like the AD-H and Lux 5u amylose-2 have been successfully employed with hexane/isopropanol mobile phases to determine enantiomeric excess. rsc.orgrsc.org

Table 1: Chiral HPLC Method Parameters for Related Nitro Compounds

| Compound | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) |

| 4-(4-methoxyphenyl)-5-nitropentan-2-one | AD-H | Hexane:IPA = 9:1 | 0.8 | 220 | 17.2 (minor), 19.2 (major) rsc.org |

| 4-(4-chlorophenyl)-5-nitropentan-2-one | AD-H | Hexane:IPA = 9:1 | 0.8 | 220 | 15.3 (minor), 17.6 (major) rsc.org |

| (R)-4-(2-azidophenyl)-5-nitropentan-2-one | Lux 5u amylose-2 | Hexane/2-propanol = 90:10 | 0.5 | 254 | 34.10 (major), 43.43 (minor) rsc.org |

| (3S,4R)- and (3R,4S)-3-methyl-4-phenyl-5-nitropentan-2-one | (R,R)-Whelk-O1 & (S,S)-Whelk-O1 | Water/Acetonitrile = 60/40 | Not Specified | Not Specified | Not Specified izsum.itresearchgate.net |

Data is illustrative of methods used for similar compounds and may require optimization for this compound.

Inverted Chirality Columns Approach (ICCA) for Enantiomer Identification

The Inverted Chirality Columns Approach (ICCA) is a powerful strategy used when pure enantiomeric standards are unavailable. izsum.itresearchgate.netresearchgate.net This method utilizes two CSPs with selectors of opposite chirality, for example, (R,R)-Whelk-O1 and (S,S)-Whelk-O1. izsum.itresearchgate.net The key principle is that the elution order of the enantiomers will be reversed on the column with the opposite chirality. researchgate.net

This approach was successfully applied to the analysis of 3-methyl-4-phenyl-5-nitro-2-pentan-2-one. izsum.itresearchgate.net By comparing the chromatograms from the two columns, the peaks corresponding to each enantiomer could be confidently identified, allowing for the determination of a 65-to-35 enantiomeric ratio in that particular study. izsum.it

Electronic Circular Dichroism (ECD) for Chiral Recognition and Elution Order Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the absolute configuration of chiral molecules. frontiersin.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer.

In the study of 3-methyl-4-phenyl-5-nitro-2-pentan-2-one, ECD was used in conjunction with chiral HPLC to confirm the enantiomeric nature of the separated peaks and to determine the absolute configuration of the eluted enantiomers. izsum.itresearchgate.net By collecting the fractions of the separated peaks from the HPLC and analyzing them by ECD, the characteristic spectra confirmed their enantiomeric relationship. izsum.it

Furthermore, by coupling experimental ECD data with quantum mechanical simulations, the absolute configuration of the enantiomers could be assigned. izsum.itresearchgate.net This powerful combination allowed for the unambiguous determination of the elution order from the chiral column, for instance, establishing that the (3S,4R) enantiomer eluted before the (3R,4S) enantiomer on the (R,R)-Whelk-O1 column. izsum.it

High-Resolution Mass Spectrometry (HRMS) for Product and Intermediate Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of chemical structures by providing highly accurate mass measurements, which in turn yield the elemental composition of the analyte and its fragments. In the context of synthesizing and characterizing this compound (C₆H₁₁NO₃), HRMS is crucial for verifying the final product's identity and for identifying any potential intermediates or byproducts formed during the reaction.

The technique's ability to measure mass-to-charge ratios (m/z) to four or more decimal places allows for the differentiation between ions of the same nominal mass but different elemental formulas. For this compound, the expected exact mass can be calculated and compared against the experimental value, typically with an error of less than 5 ppm. This level of precision provides strong evidence for the correct chemical formula. Studies on related nitroalkanes frequently employ HRMS to confirm product structures following synthetic transformations. nih.govacs.org For example, in reactions involving the conjugate addition of nitroalkanes, HRMS is routinely used to verify the elemental composition of the resulting adducts. acs.orgizsum.it

Electrospray ionization (ESI) is a common technique used in conjunction with HRMS for the analysis of polar molecules like nitro-ketones. Depending on the mode of analysis, characteristic ions such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻ would be observed. Time-resolved mass spectrometry has also proven effective in identifying reaction intermediates in processes involving nitro compounds.

The fragmentation patterns observed in the mass spectrum provide further structural information. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group is a common fragmentation pathway for ketones. This would result in the formation of acylium ions.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the alkyl chain to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene.

Loss of the Nitro Group: Cleavage of the C-N bond can lead to the loss of a neutral nitrogen dioxide molecule (NO₂, 46.0055 Da) or a nitrite (B80452) radical (•NO₂).

The precise masses of these fragments can be used to confirm the connectivity of the molecule.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (Da) | Fragmentation/Ionization Process |

| [M]⁺• | [C₆H₁₁NO₃]⁺• | 145.0739 | Molecular Ion |

| [M+H]⁺ | [C₆H₁₂NO₃]⁺ | 146.0817 | Protonation (e.g., ESI positive mode) |

| [M+Na]⁺ | [C₆H₁₁NNaO₃]⁺ | 168.0637 | Sodium Adduct Formation (e.g., ESI positive mode) |

| [M-H]⁻ | [C₆H₁₀NO₃]⁻ | 144.0661 | Deprotonation (e.g., ESI negative mode) |

| [M-NO₂]⁺ | [C₆H₁₁O]⁺ | 99.0810 | Loss of nitro group |

| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43.0184 | Alpha-cleavage at the carbonyl group |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography stands as the definitive analytical method for the elucidation of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides precise data on bond lengths, bond angles, and torsional angles, and for chiral molecules, it is the gold standard for determining the absolute configuration of stereocenters.

The molecule this compound possesses a stereocenter at the C4 position. Therefore, it can exist as two enantiomers, (R)-4-Methyl-5-nitropentan-2-one and (S)-4-Methyl-5-nitropentan-2-one. Assigning the absolute stereochemistry is critical in asymmetric synthesis. While obtaining a suitable single crystal of the target compound itself can be challenging if it is a liquid or an oil at room temperature, a common strategy involves the synthesis of a solid, crystalline derivative.

In the broader context of nitro compounds, X-ray crystallography has been extensively used to study their molecular structures. mdpi.comiucr.orgmdpi.comscielo.org.co These studies reveal important structural features, such as the planarity or non-planarity of the nitro group with respect to the carbon backbone. For instance, in sterically hindered molecules, the plane of the nitro group is often twisted out of the plane of the adjacent atoms to relieve strain. iucr.org In the crystal lattice, the packing is often stabilized by various intermolecular interactions, including hydrogen bonds and C-H···O interactions involving the nitro and carbonyl oxygen atoms. mdpi.comscielo.org.co

Should a crystalline sample of this compound or a suitable derivative be obtained, X-ray diffraction analysis would yield a detailed structural model. Key parameters that would be determined include the conformation of the pentanone chain and the precise geometry of the nitro and keto functional groups. If a chiral derivative is used or if the compound crystallizes in a chiral space group, anomalous dispersion methods can be applied to unambiguously assign the (R) or (S) configuration at the C4 stereocenter. thieme-connect.de

Table 2: Illustrative Crystallographic Parameters for Nitro-Containing Organic Compounds

| Parameter | Typical Value/Information Provided | Reference Example |

| Crystal System | Triclinic, Monoclinic, Orthorhombic, etc. | (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one crystallizes in the orthorhombic space group Pbca. mdpi.com |

| Space Group | Defines the symmetry elements within the unit cell (e.g., P2₁/c, P-1). For chiral compounds, crystallization in a chiral space group (e.g., P2₁2₁2₁) is common. mdpi.com | 1,5-dinitronaphthalene crystallizes in the monoclinic space group P2₁/a. iucr.org |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | For 5-nitro-4-(4-methoxyphenoxy)phthalonitrile: a = 6.66446(13) Å, b = 9.38249(18) Å, c = 22.3970(6) Å. mdpi.com |

| C-N-O Bond Angles | Typically in the range of 116-120°. | Provides insight into the geometry of the nitro group. |

| N-O Bond Lengths | Approximately 1.21-1.22 Å. mdpi.com | The two N-O bonds are typically of similar length, indicating resonance. |

| Torsion Angle (C-C-N-O) | Describes the rotation of the nitro group around the C-N bond. | In 1,5-dinitronaphthalene, the nitro groups are rotated 49° out of the aromatic plane due to steric hindrance. iucr.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are fundamental for the identification of functional groups within a molecule. Each technique probes the vibrations of molecular bonds, which occur at characteristic frequencies.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that induce a change in the molecule's dipole moment. For this compound, the IR spectrum is expected to be dominated by strong absorptions from its two polar functional groups: the ketone and the nitro group.

Ketone (C=O) Stretch: A very strong and sharp absorption band is characteristic of the C=O stretching vibration in a saturated acyclic ketone. This peak is typically found in the range of 1705-1725 cm⁻¹. wpmucdn.comlibretexts.org

Nitro (NO₂) Stretches: The nitro group gives rise to two distinct and intense stretching vibrations: an asymmetric stretch (νas) typically between 1500-1560 cm⁻¹ and a symmetric stretch (νs) between 1345-1385 cm⁻¹. spectroscopyonline.comscispace.com The high intensity of these bands is due to the large change in dipole moment during the vibrations of the polar N-O bonds.

Alkyl (C-H) Stretches and Bends: Stretching vibrations for sp³ C-H bonds are found just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). Bending vibrations (scissoring, rocking, wagging) for CH₂, and CH₃ groups appear in the fingerprint region (below 1500 cm⁻¹), such as the characteristic methyl umbrella deformation around 1375 cm⁻¹. libretexts.org

Raman Spectroscopy Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It detects vibrational modes that cause a change in the polarizability of the molecule's electron cloud. While polar groups are active, non-polar bonds often produce strong Raman signals.

Ketone (C=O) Stretch: The C=O stretch is also Raman active but is often of medium to weak intensity compared to its IR absorption.

Nitro (NO₂) Stretches: The symmetric stretch of the nitro group is typically a strong band in the Raman spectrum, while the asymmetric stretch is weaker.

C-C and C-H Vibrations: The C-C bond stretches and skeletal vibrations, which are often weak in the IR spectrum, can show medium to strong intensity in the Raman spectrum, providing valuable information about the carbon backbone.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for confident functional group confirmation.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Frequency (cm⁻¹) | Expected Raman Intensity |

| C-H (sp³) | Stretch | 2850 - 2970 | Medium to Strong | 2850 - 2970 | Strong |

| C=O (Ketone) | Stretch | 1705 - 1725 | Strong | 1705 - 1725 | Medium to Weak |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1560 | Strong | 1500 - 1560 | Weak |

| NO₂ (Nitro) | Symmetric Stretch | 1345 - 1385 | Strong | 1345 - 1385 | Strong |

| C-H (Alkyl) | Bending (Scissoring) | ~1470 - 1450 | Medium | ~1470 - 1450 | Medium |

| C-H (Methyl) | Bending (Umbrella) | ~1375 | Medium | ~1375 | Medium |

| C-N | Stretch | 1100 - 850 | Medium to Weak | 1100 - 850 | Medium |

| NO₂ (Nitro) | Scissoring Bend | 890 - 835 | Medium | 890 - 835 | Weak |

Computational and Theoretical Investigations of 4 Methyl 5 Nitropentan 2 One Systems

Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for studying organic molecules. nih.govdiva-portal.org DFT calculations are employed to map out the potential energy surfaces of chemical reactions, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.

For 4-methyl-5-nitropentan-2-one, DFT could be used to investigate a variety of reactions, such as the Michael addition, aldol (B89426) reactions involving the enolizable ketone, or reductions of the nitro group. By calculating the activation energies (the energy difference between the reactants and the transition state), the most favorable reaction pathway can be determined. mdpi.comrsc.org Functionals like B3LYP or M06-2X are commonly used for these types of investigations on organic molecules. mdpi.comnih.gov For instance, in a catalyzed reaction, DFT can model the substrate's approach to the catalyst, the bond-breaking and bond-forming steps, and the final product release. The geometry of the transition state provides a snapshot of the highest-energy point along the reaction coordinate, revealing critical information about the steric and electronic factors that govern the reaction rate.

Below is an illustrative table showing the type of data generated from a DFT study on a hypothetical base-catalyzed intramolecular cyclization of this compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | This compound with a base catalyst | 0.00 |

| Transition State 1 (TS1) | Abstraction of a proton alpha to the ketone group by the base | +15.7 |

| Intermediate | Enolate formation | +8.2 |

| Transition State 2 (TS2) | Nucleophilic attack of the enolate on the carbon bearing the nitro group | +22.5 |

| Product Complex | Cyclized product bound to the catalyst | -10.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Mechanical Simulations for Enantioselectivity Prediction and Chiral Discrimination

Given that this compound possesses a chiral center at the C4 position, understanding its stereochemistry is critical. Quantum mechanical (QM) simulations are instrumental in predicting and explaining the enantioselectivity of reactions that produce or consume this compound. researchgate.net When a chiral catalyst is used, it forms diastereomeric transition states with the (R) and (S) enantiomers of the substrate.

QM methods can calculate the energies of these diastereomeric transition states. The energy difference, even if small, determines the enantiomeric excess (ee) of the product, as the lower-energy pathway will be exponentially more favored. This integrated approach, combining theoretical calculations with experimental results, provides a comprehensive understanding of chiral recognition mechanisms. researchgate.net These simulations can elucidate the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) between the catalyst and the substrate that are responsible for chiral discrimination.

| Diastereomeric Transition State | Catalyst-Substrate Pair | Calculated Free Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-(R) | Chiral Catalyst + (R)-Substrate | 18.4 | |

| TS-(S) | Chiral Catalyst + (S)-Substrate | 19.9 | (R)-Product |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the principle of using QM to predict enantioselectivity.

Conformational Analysis and Molecular Dynamics Simulations of Nitropentanone Derivatives

The three-dimensional shape, or conformation, of this compound and its derivatives significantly influences their reactivity and interactions. Conformational analysis involves identifying the stable low-energy arrangements of the molecule by rotating its single bonds. Molecular Dynamics (MD) simulations extend this by modeling the atomic motions of the system over time, providing a dynamic picture of the molecule's behavior. youtube.com

MD simulations can be used to study how the molecule folds and flexes in different environments, such as in various solvents or when approaching a binding site. researchgate.netrsc.org For a flexible molecule like this compound, MD can reveal the relative populations of different conformers and the energy barriers for converting between them. Such simulations are particularly useful for understanding the behavior of energetic materials like nitroalkanes under different conditions. uri.edu By simulating the system for nanoseconds or longer, researchers can observe rare events and calculate average properties that can be compared with experimental data.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on quantum mechanics without empirical parameters, can accurately predict various spectroscopic properties. escholarship.org This is invaluable for identifying and characterizing molecules, especially for novel compounds or transient intermediates. For this compound, these methods can compute properties such as:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared to experimental spectra to confirm the structure and assign specific resonances.

Infrared (IR) Spectra: Vibrational frequencies and intensities can be computed, helping to identify the characteristic peaks for functional groups like the ketone (C=O) and the nitro group (NO₂).

Electronic Spectra: UV-Vis absorption wavelengths can be predicted by calculating the energy differences between electronic states, providing information about the molecule's electronic structure. dntb.gov.ua

These in silico predictions serve as a powerful complement to experimental spectroscopy, aiding in structural elucidation and the interpretation of complex spectra. aps.org

| Property | Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | Ketone | 1725 | 1718 |

| NO₂ Asymmetric Stretch | Nitro | 1560 | 1552 |

| NO₂ Symmetric Stretch | Nitro | 1355 | 1348 |

Note: The data in this table is illustrative, showing the typical agreement between predicted and experimental spectroscopic data.

In Silico Modeling of Intermolecular Interactions and Catalyst-Substrate Binding

Understanding how this compound interacts with other molecules, particularly catalysts, is key to controlling its reactivity. In silico techniques like molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) are used to model these interactions. mdpi.comdntb.gov.ua

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It could be used to screen potential catalysts by predicting the binding affinity and geometry of the this compound-catalyst complex. The results of docking can highlight key interactions, such as hydrogen bonds or van der Waals contacts, that stabilize the complex. rsc.org For more detailed analysis, QM/MM methods can be used, where the chemically active region (the substrate and the catalyst's active site) is treated with high-level quantum mechanics, while the rest of the system is treated with more efficient molecular mechanics. This hybrid approach allows for the accurate modeling of bond-making and bond-breaking processes within a large, complex environment like an enzyme.

Research Applications and Broader Scientific Impact

Advancement of Asymmetric Catalysis and Stereocontrol Methodologies

The synthesis of chiral γ-nitro ketones, such as derivatives of 4-nitropentan-2-one, has become a benchmark for testing the efficacy of new asymmetric catalytic systems. The conjugate addition of ketones to nitroalkenes is a powerful carbon-carbon bond-forming reaction, and achieving high levels of stereocontrol is a central goal in this field. arkat-usa.orgizsum.it

Research has demonstrated that chiral bifunctional organocatalysts, which activate both the nucleophile (ketone) and the electrophile (nitroalkene) simultaneously, are highly effective. arkat-usa.org For instance, chiral sulfamide (B24259) catalysts derived from cyclohexane-1,2-diamine have been successfully employed in the asymmetric conjugate addition of ketones to nitroalkenes. arkat-usa.org A proposed mechanism suggests that the catalyst forms an enamine intermediate with the ketone, while the sulfamide's N-H bonds activate the nitroalkene via hydrogen bonding. This dual activation facilitates a stereocontrolled nucleophilic attack, leading to the desired product with good yield and enantioselectivity. arkat-usa.org

Similarly, co-catalytic systems, such as those combining a quinidine-derived thiourea (B124793) with an amino acid like L-phenylalanine, have been used to synthesize chiral keto-azides, which share a similar synthetic pathway. rsc.org The development of these methodologies is crucial as the resulting enantiomerically enriched γ-nitro ketones are valuable precursors for a wide range of biologically active molecules. mdpi.com The ability to precisely control the stereochemistry at two newly formed chiral centers is a significant advancement in synthetic methodology. izsum.it

A study focusing on the addition of butan-2-one to trans-β-nitrostyrene catalyzed by (S)-proline led to the formation of 3-methyl-4-phenyl-5-nitropentan-2-one. izsum.it This work highlighted the use of the "Inverted Chirality Columns Approach" to monitor the stereochemical outcome of the reaction, successfully identifying the enantiomeric ratio of the products. izsum.it

Table 1: Examples of Asymmetric Catalysis in the Synthesis of γ-Nitro Ketones

| Product | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-4-(4-Chlorophenyl)-5-nitropentan-2-one | Chiral Sulfamide | 60% | Not Specified | arkat-usa.org |

| (R)-4-(2-azido-phenyl)-5-nitropentan-2-one | Quinidine-NH-thiourea / L-phenylalanine | 90% | 92% | rsc.org |

| (3S,4R)-3-methyl-4-phenyl-5-nitropentan-2-one | (S)-proline | >90% (diastereomeric excess) | 30% (65:35 ratio) | izsum.it |

Development of Novel Synthetic Pathways for Versatile Organic Intermediates

The γ-nitro ketone moiety embodied by 4-methyl-5-nitropentan-2-one is a synthetically versatile scaffold. The presence of both a ketone and a nitro group allows for a multitude of chemical transformations, making these compounds valuable intermediates for accessing other important molecular frameworks. researchgate.net

The nitro group can be converted into a range of other functionalities. For example, it can be reduced to an amine, providing access to chiral γ-amino alcohols, which are key structural motifs in many pharmaceutical compounds. mdpi.comvulcanchem.com The nitro group can also be transformed into a carbonyl group via the Nef reaction, leading to 1,4-dicarbonyl compounds. researchgate.net Furthermore, radical denitration can replace the nitro group with a hydrogen atom, offering a method for its removal after it has served its synthetic purpose. acs.org

The ketone functionality can undergo standard transformations, such as reduction to a secondary alcohol or conversion to an enolate for further alkylation or condensation reactions. scielo.br The development of synthetic routes to γ-nitro ketones is also an active area of research. The primary method is the Michael addition of ketone enolates or enamines to nitroalkenes. researchgate.net More recently, novel protocols like the cross Rauhut–Currier reaction have been explored. For example, the reaction between 1-ferrocenyl-2-nitroethene and vinyl ketones, catalyzed by triphenylphosphine, yields multifunctional ferrocene-containing derivatives like 4-ferrocenyl-3-methylene-5-nitropentan-2-one, demonstrating the utility of nitroalkenes in constructing complex intermediates. rsc.org

Table 2: Synthetic Transformations of the γ-Nitro Ketone Moiety

| Starting Functionality | Transformation | Resulting Functionality/Intermediate | Reference |

|---|---|---|---|

| Nitro Group (-NO₂) | Reduction (e.g., H₂/Pd-C) | Primary Amine (-NH₂) | vulcanchem.com |

| Nitro Group (-NO₂) | Nef Reaction | Carbonyl (Ketone/Aldehyde) | researchgate.net |

| Nitro Group (-NO₂) | Radical Denitration (e.g., Bu₃SnH) | Hydrogen (-H) | acs.org |

| Ketone (-C=O) | Reduction (e.g., NaBH₄) | Secondary Alcohol (-CH(OH)) | scielo.br |

| Ketone + Nitroalkene | Michael Addition | γ-Nitro Ketone | researchgate.net |

Contribution to the Understanding of Nitroalkane and Nitroketone Reactivity

Studies involving this compound and its analogs are fundamental to understanding the reactivity of aliphatic nitro compounds. researchgate.net These compounds serve as excellent models for exploring reactions like the Michael addition, the Henry (nitroaldol) reaction, and the Nef reaction. researchgate.netscielo.br

The Michael addition of a ketone to a nitroalkene is a classic example of conjugate addition, where the nitro group's strong electron-withdrawing nature activates the alkene for nucleophilic attack. kashanu.ac.ir Catalytic studies have provided deep insights into reaction mechanisms, such as the role of hydrogen bonding in catalyst-substrate interactions to enhance electrophilicity and control stereochemistry. arkat-usa.orgworktribe.com For instance, the proposed transition state for boronic acid-catalyzed additions involves a 10-membered ring complex that dictates the stereochemical outcome. worktribe.com

The reactivity of γ-nitro ketones is often characterized by the interplay between the two functional groups. The acidity of the α-protons to the ketone allows for enolate formation, while the protons α to the nitro group are also acidic and can be removed to form a nitronate anion. sci-hub.se This dual reactivity must be controlled to achieve selective transformations. The reversibility of the Henry reaction, especially with ketones, is a well-documented challenge, and understanding the factors that influence the equilibrium (e.g., catalyst, solvent, steric hindrance) has been a key area of investigation. scielo.br Additionally, EPR (Electron Paramagnetic Resonance) studies on the radical addition to related compounds like 3-nitropentan-2-one have provided valuable data on the behavior of α-carbonylnitroalkanes as radical acceptors. acs.org

Role in the Synthesis of Architecturally Complex Chemical Structures with Potential Research Interest

The true value of γ-nitro ketones like this compound lies in their application as building blocks for the synthesis of more complex and often biologically active molecules. mdpi.comresearchgate.net The enantiomerically pure forms of these compounds are particularly sought after for this purpose.

A primary application is the synthesis of vicinal amino alcohols, which are integral components of numerous natural products and pharmaceuticals. mdpi.com The straightforward conversion of the γ-nitro ketone moiety into this functional group array makes it a powerful strategic tool. Furthermore, these intermediates have been utilized in the synthesis of complex heterocyclic systems. For example, derivatives of 4-phenyl-5-nitropentan-2-one have been used as precursors for the asymmetric synthesis of tetrahydroquinolines. rsc.org

The versatility of the nitro group and the ketone allows for their incorporation into domino reaction sequences, enabling the rapid construction of molecular complexity. scielo.br For instance, the nitro group can participate in cycloaddition reactions or be used to direct the formation of other rings. Spiroketals, another class of compounds with significant biological activity, can be assembled using frameworks derived from nitroalkanes through sequences involving Michael and nitroaldol reactions, followed by a Nef reaction to unmask a key keto group. researchgate.net While direct syntheses of specific complex natural products starting from the title compound are not extensively documented, its role as a representative of the γ-nitro ketone class firmly establishes its importance as a foundational intermediate in the synthesis of architecturally complex chemical structures. arkat-usa.orgmanchesterorganics.com

Table 3: Examples of Complex Structures Synthesized from γ-Nitro Ketone Precursors

| Precursor Class | Synthetic Target Motif/Scaffold | Potential Application Area | Reference |

|---|---|---|---|

| Chiral γ-Nitro Ketones | γ-Amino Alcohols | Pharmaceuticals, Chiral Ligands | mdpi.comvulcanchem.com |

| Aryl-substituted γ-Nitro Ketones | Tetrahydroquinolines | Heterocyclic Chemistry, Medicinal Chemistry | rsc.org |

| γ-Nitro Ketones | 1,4-Dicarbonyls | Organic Synthesis Building Blocks | researchgate.net |

| γ-Nitro Ketones | Spiroketals | Natural Product Synthesis | researchgate.net |

Future Research Directions and Emerging Challenges

Design and Development of Next-Generation Catalytic Systems for Enhanced Stereoselectivity

The asymmetric conjugate addition of nitroalkanes to enones is a cornerstone for the synthesis of chiral γ-nitro ketones. researchgate.net Future advancements in this area will heavily rely on the design of more sophisticated and efficient catalytic systems to control the stereochemical outcome of the reaction, particularly for creating multiple stereocenters.

Bifunctional Organocatalysts: Bifunctional organocatalysts, which possess both a Brønsted base and a hydrogen-bond donor moiety, have proven highly effective in activating both the nucleophile and the electrophile. nih.govscilit.com Cinchona alkaloids, primary-secondary diamines, and thiourea-based catalysts have shown remarkable success. scilit.comrsc.orgthieme-connect.com Future research will focus on:

Novel Chiral Scaffolds: The development of new catalyst backbones, moving beyond the well-established cinchona and diamine frameworks, could provide access to new reactivity and selectivity profiles. acs.org Dehydroabietic amine-based catalysts are an example of this trend. thieme-connect.comacs.org

Fine-Tuning of Non-Covalent Interactions: A deeper understanding, aided by computational studies, of the non-covalent interactions (e.g., hydrogen bonding, halogen bonding) between the catalyst, nitroalkane, and enone will enable the rational design of catalysts with enhanced stereocontrol. scilit.com

Doubly Stereocontrolled Syntheses: For reactions involving prochiral nitroalkanes and enones, the development of catalysts that can effectively control the formation of two adjacent stereocenters with high diastereo- and enantioselectivity is a significant challenge. nih.govacs.org

Metal-Based Catalysis: While organocatalysis has dominated this area, metal-based catalysts offer alternative activation modes and the potential for unique selectivity. Research in this domain may explore:

Chiral Lewis Acids: The use of chiral Lewis acids to activate the enone, in conjunction with a base to deprotonate the nitroalkane, presents a viable strategy. acs.org

Cooperative Catalysis: Systems that combine a chiral metal complex with an organocatalyst could offer synergistic effects, leading to higher activities and selectivities.

The table below summarizes the performance of various catalytic systems in the asymmetric Michael addition of nitroalkanes to enones, highlighting the high levels of stereoselectivity achievable.

| Catalyst Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Bifunctional Iminophosphorane | Nitroethane and Enone Diesters | >20:1 | High | nih.gov |

| Cinchona Thiourea (B124793) | Nitroalkanes and Enones | - | High | scilit.com |

| Dehydroabietic Amine-Thiourea | Heterocyclic Ketones and Nitroalkenes | - | >99% | acs.org |

| Primary-Secondary Diamines | Nitroalkanes and Enones | - | Excellent | rsc.org |

Exploration of Novel Reaction Pathways and Unexpected Reactivities of Nitropentanones

The nitro group in compounds like 4-Methyl-5-nitropentan-2-one is a versatile functional handle that can be transformed into a variety of other groups, making these compounds valuable synthetic intermediates. researchgate.net Future research will likely uncover new transformations and cascade reactions.

Cascade Reactions: The development of one-pot cascade reactions starting from γ-nitro ketones is a promising area for increasing synthetic efficiency. nih.gov For instance, a sequence involving the reduction of the nitro group followed by intramolecular reductive amination can lead to the formation of substituted pyrrolidines. nih.gov Combining organocatalytic Michael additions with biocatalytic reductions in a one-pot fashion has already been shown to produce chiral γ-nitro alcohols with high stereoselectivity. nih.govresearchgate.net

New Transformations of the Nitro Group: Beyond the classical Nef reaction (conversion to a ketone) and reduction to an amine, there is scope for discovering new ways to utilize the nitro group. This could include:

Denitrative Functionalization: Reactions that proceed with the loss of the nitro group to form new carbon-carbon or carbon-heteroatom bonds.

Radical Reactions: Exploring the reactivity of the nitro group in radical-mediated processes to access novel molecular architectures.

Cyclization Reactions: Designing new intramolecular reactions where the nitro group participates in the formation of cyclic and heterocyclic systems. For example, the catalytic hydrogenation of γ-nitrodiketones can lead to the formation of bicyclic pyrrolidine (B122466) systems. nih.gov

Integration of Machine Learning and AI in Reaction Prediction and Optimization for Nitropentanone Synthesis

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. For the synthesis of nitropentanones, these computational tools can be applied in several ways:

Reaction Outcome Prediction: ML models can be trained on existing datasets of Michael additions to predict the yield, diastereoselectivity, and enantioselectivity of a reaction with a given set of substrates, catalyst, and conditions. This can significantly reduce the amount of empirical screening required.

Catalyst Design: AI algorithms can be used to design new organocatalysts with improved properties. By learning the relationship between catalyst structure and performance, these models can suggest novel catalyst scaffolds that are likely to be more effective.

Reaction Optimization: ML algorithms can efficiently explore the multi-dimensional parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading, concentration) to identify the optimal conditions for the synthesis of this compound and its derivatives.

The development of robust and accurate ML models will require the generation of large, high-quality datasets of reaction outcomes. This will necessitate a more systematic and standardized approach to data collection and reporting in the chemical literature.

Sustainable and Green Chemistry Approaches in Nitropentanone Synthesis and Derivatization

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on nitropentanone chemistry will need to address sustainability concerns.

Greener Reaction Conditions:

Solvent Selection: Moving away from hazardous chlorinated solvents towards more environmentally benign alternatives like water, ethanol, or even solvent-free conditions. mdpi.com

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure to reduce energy consumption. nih.gov

Atom Economy:

Catalytic Processes: The use of catalytic methods, as opposed to stoichiometric reagents, is inherently more atom-economical. researchgate.net Organocatalysis, in particular, avoids the use of often toxic and expensive metals. scispace.commdpi.com

Cascade Reactions: Designing cascade reactions that form multiple bonds in a single operation reduces the number of synthetic steps, waste generation, and resource consumption. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable approach to the synthesis of chiral compounds. nih.gov

Ketoreductases (KREDs): These enzymes can reduce the ketone functionality of nitropentanones with high stereoselectivity. The combination of organocatalysis and biocatalysis in one-pot processes is a particularly promising strategy. nih.govresearchgate.net

Other Enzymes: Exploring other enzyme classes, such as nitroreductases or transaminases, could open up new biocatalytic routes for the synthesis and derivatization of nitropentanones.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-5-nitropentan-2-one, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nitration of 4-methylpentan-2-one followed by regioselective purification. Key steps include:

- Nitration : Use a mixed acid system (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitro derivative.

- Purity Validation : Confirm purity via GC-MS (≥98%) and NMR (absence of extraneous peaks). Reproducibility requires detailed documentation of reaction conditions (molar ratios, solvent volumes, and temperature profiles) as per guidelines for experimental reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., methyl groups at δ 1.2–1.5 ppm).

- IR Spectroscopy : Confirm nitro (∼1520 cm⁻¹, asymmetric stretching) and ketone (∼1710 cm⁻¹) functional groups.